Ibogaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Benefits:

- Reduced Craving and Withdrawal Symptoms: Studies suggest ibogaine may hold promise in reducing cravings and withdrawal symptoms associated with various substances, including opioids, cocaine, and alcohol [, ]. This effect is hypothesized to be linked to its interaction with the brain's reward system and its ability to stimulate the growth of new nerve cells [].

- Addressing Underlying Mental Health Issues: Research suggests ibogaine may also impact co-occurring mental health conditions like depression and anxiety, often observed in individuals struggling with SUDs []. However, the mechanisms underlying this potential benefit remain unclear and require further investigation.

Challenges and Safety Concerns:

- Limited High-Quality Research: The majority of research on ibogaine is limited to preclinical studies and small, uncontrolled clinical trials []. This lack of robust, high-quality data makes it difficult to definitively assess its efficacy and safety for widespread use.

- Potential for Severe Adverse Effects: Ibogaine can cause a range of potentially life-threatening side effects, including cardiac arrhythmias, seizures, and even death, particularly at high doses or in individuals with pre-existing health conditions []. These risks necessitate careful monitoring and strict adherence to safety protocols in any research or clinical setting.

- Legal Restrictions: Due to its psychoactive properties and safety concerns, ibogaine is classified as a Schedule I controlled substance in many countries, including the United States, making research and development significantly more challenging.

Future Directions:

Despite the current limitations, ongoing research efforts aim to address these challenges and unlock the potential of ibogaine in treating SUDs. This includes:

- Conducting well-designed, large-scale clinical trials: This is crucial to establish the safety and efficacy of ibogaine in a controlled environment.

- Investigating safer formulations and administration methods: Developing safer derivatives or delivery methods could potentially mitigate the risks associated with ibogaine use.

- Exploring the mechanisms of action: Understanding how ibogaine interacts with the brain and exerts its therapeutic effects is essential for refining treatment strategies and identifying potential applications in other areas.

Ibogaine is a naturally occurring indole alkaloid primarily found in the root bark of the Tabernanthe iboga shrub, native to West Africa. It has been traditionally used in spiritual ceremonies among the Bwiti people of Gabon, Cameroon, and the Republic of the Congo. The compound is known for its hallucinogenic properties and has garnered attention for its potential therapeutic effects in treating substance use disorders, particularly for reducing withdrawal symptoms associated with drugs like opioids, alcohol, and nicotine .

The exact mechanism by which ibogaine exerts its potential anti-addictive effects remains under investigation. Here are two possible mechanisms:

- NMDA Receptor Antagonism: Ibogaine may act as an antagonist at the NMDA receptor, a glutamate receptor in the brain. This could disrupt the signaling pathways involved in addiction and cravings [].

- Glial Cell Activation: Ibogaine might activate glial cells, which support and regulate neurons. This activation could promote neuroplasticity, the brain's ability to form new connections, potentially aiding in addiction recovery [].

Ibogaine's chemical structure consists of a complex arrangement that includes an indole nucleus and a bicyclic isoquinuclidine system. Its molecular formula is C20H26N2O, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen . The synthesis of ibogaine involves several key reactions:

- Total Synthesis: A recent total synthesis begins with 2-iodo-4-methoxyaniline, undergoing multiple transformations including palladium-catalyzed coupling reactions to produce ibogaine from various precursors .

- Biosynthesis: In plants, ibogaine biosynthesis starts with tryptophan, which is enzymatically converted through several steps involving decarboxylation and oxidation to yield ibogaine .

Ibogaine can be synthesized through both total synthesis and semi-synthetic methods. The semi-synthetic approach often starts from voacangine, another alkaloid derived from Voacanga species. This method typically involves:

- Demethoxycarbonylation: Converting voacangine into ibogaine through a series of

Ibogaine interacts with numerous medications and substances, which can lead to significant side effects:

- Cardiovascular Interactions: It may exacerbate the effects of drugs that prolong the QT interval, increasing the risk of arrhythmias.

- Serotonergic Drugs: Co-administration with serotonergic agents can lead to serotonin syndrome, a potentially life-threatening condition.

- Cytochrome P450 Interactions: Ibogaine's metabolism can be affected by drugs that inhibit liver enzymes, altering its efficacy and safety profile .

Ibogaine belongs to a class of compounds known as iboga alkaloids. Several similar compounds exhibit varying degrees of structural similarity and biological activity:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Voacangine | High | Precursor to ibogaine | Found in Voacanga species |

| Noribogaine | Moderate | Active metabolite of ibogaine | Less potent than ibogaine |

| Epiibogaine | Moderate | Similar psychoactive effects | Structural variant of ibogaine |

| 18-Methoxycoronaridine | Moderate | Potentially safer alternative for addiction treatment | Exhibits reduced toxicity |

| Catharanthine | Low | Different optical series | Found in Catharanthus roseus |

Ibogaine's unique combination of hallucinogenic properties and its specific mechanism of action on neurotransmitter systems distinguishes it from these similar compounds .

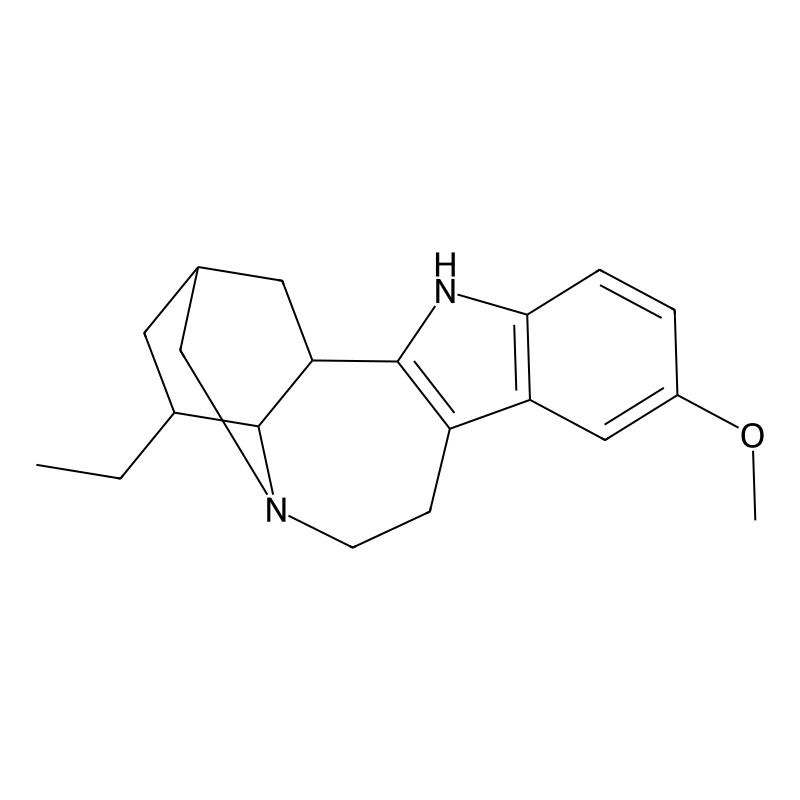

Molecular Structure and Formula (C₂₀H₂₆N₂O)

Ibogaine is an indole alkaloid with the molecular formula C₂₀H₂₆N₂O and a molecular weight of 310.43 grams per mole [1] [3] [4]. The compound represents an organic heteropentacyclic structure that is classified as ibogamine in which the indole hydrogen para to the indole nitrogen has been replaced by a methoxy group [4]. The structural framework of ibogaine consists of a complex pentacyclic ring system that includes an isoquinuclidine bicycle as a central structural element [15].

The molecule exhibits the characteristic indole nucleus common to most compounds in its class, with the indole ring system being a fundamental component of the overall structure [10]. Ibogaine contains one methoxyl group positioned at the 12-position of the ibogamine skeleton, which is reflected in its systematic name 12-methoxyibogamine [3] [8]. The compound belongs to the monoterpenoid indole alkaloid family and functions as an aromatic ether due to the presence of the methoxy substituent [4].

The molecular architecture of ibogaine features a rigid polycyclic framework that has been confirmed through various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy [8]. The structural complexity of ibogaine includes multiple fused ring systems that contribute to its distinctive three-dimensional molecular geometry [15].

Stereochemistry and Configuration

Ibogaine possesses four defined stereocenters within its molecular framework, making it a chiral compound with significant stereochemical complexity [2] [12]. The absolute configuration of ibogaine has been established through various analytical methods including X-ray crystallographic analysis and circular dichroism studies [12] [14]. The compound exists as a single enantiomer in nature, with its absolute stereochemistry being crucial to its structural identity [12].

The stereochemical configuration of ibogaine contributes to its optical activity, as the molecule contains asymmetric carbon centers that influence the rotation of plane-polarized light [6]. The chiral centers are located within the polycyclic ring system, and their specific spatial arrangements determine the overall three-dimensional structure of the molecule [15]. The configuration of these stereocenters has been determined using advanced spectroscopic techniques and computational methods [12].

The stereochemical integrity of ibogaine is maintained through the rigid polycyclic framework, which restricts conformational flexibility around the chiral centers [15]. This structural rigidity contributes to the compound's distinctive physical and chemical properties, including its optical rotation characteristics [6].

Physical Constants

Melting Point (152-153°C)

Ibogaine exhibits a melting point range of 152-153°C, which represents a key physical constant for compound identification and purity assessment [3] [5]. This melting point has been consistently reported across multiple analytical studies and represents the temperature at which the crystalline solid transitions to the liquid phase under standard atmospheric conditions [3]. The narrow melting point range indicates high purity of the compound when properly isolated and purified [3].

The melting point determination has been conducted using standard analytical techniques, and the reported value serves as a reliable parameter for quality control and compound authentication [5]. The crystalline form of ibogaine obtained from ethanol recrystallization typically exhibits this characteristic melting point range [9].

Optical Activity ([α]D²⁰ -53° in 95% Ethanol)

Ibogaine demonstrates levorotatory optical activity with a specific rotation of [α]D²⁰ -53° when measured in 95% ethanol solution [3] [4]. This negative optical rotation indicates that ibogaine rotates plane-polarized light in a counterclockwise direction, which is characteristic of levorotatory compounds [6]. The optical rotation measurement was conducted at 20°C using the sodium D-line as the light source [4].

The specific rotation value represents an intrinsic molecular property that results from the chiral nature of ibogaine and the specific spatial arrangement of its four stereocenters [6]. This optical activity serves as both an identification parameter and a measure of stereochemical purity [6]. The solvent system of 95% ethanol provides optimal conditions for accurate optical rotation measurements of ibogaine [9].

Boiling Point (450.59°C)

The boiling point of ibogaine has been estimated at 450.59°C under standard atmospheric pressure conditions [3] [5]. This value represents a theoretical calculation based on the molecular structure and intermolecular forces present in the compound [3]. The high boiling point reflects the significant intermolecular interactions and the complex polycyclic structure of ibogaine [5].

The elevated boiling point indicates that ibogaine exists as a solid at room temperature and requires substantial thermal energy for vaporization [3]. This physical property has implications for analytical methods and purification techniques employed in the handling of ibogaine [5].

Density (1.0633 g/cm³)

Ibogaine exhibits a density of 1.0633 grams per cubic centimeter, which represents an estimated value based on molecular modeling calculations [3] [5]. This density measurement indicates that ibogaine is slightly denser than water, reflecting the compact molecular packing in the solid state [3]. The density value provides important information for volume-to-mass conversions and analytical calculations [5].

The reported density represents a rough estimate derived from computational methods, as direct experimental measurement of solid-state density requires specialized analytical techniques [3]. This physical constant contributes to the comprehensive characterization of ibogaine's material properties [5].

Refractive Index (1.6800)

The refractive index of ibogaine has been estimated at 1.6800, representing the ratio of light velocity in vacuum to light velocity in the ibogaine medium [3]. This optical property reflects the interaction between electromagnetic radiation and the electronic structure of the ibogaine molecule [7]. The refractive index serves as a characteristic physical constant for compound identification and purity assessment [7].

The reported refractive index value represents an estimated parameter calculated from molecular structure considerations [3]. This optical property provides insights into the electronic density distribution within the ibogaine molecule and its interaction with light [7].

Solubility Profile

Ibogaine exhibits variable solubility characteristics depending on the solvent system employed, with distinct preferences for polar and non-polar solvents [8] [9]. The compound demonstrates good solubility in water, methanol, and ethanol, indicating favorable interactions with polar protic solvents [8] [11]. In ethanol specifically, ibogaine shows excellent solubility, which facilitates its crystallization and purification from ethanolic solutions [9].

The solubility profile shows that ibogaine is slightly soluble in acetone and chloroform, representing intermediate behavior in moderately polar solvents [8] [10]. This partial solubility in chloroform and acetone provides options for extraction and purification procedures [9]. The compound demonstrates practically no solubility in diethyl ether, indicating poor compatibility with non-polar aprotic solvents [8] [9].

| Solvent | Solubility Classification | Reference |

|---|---|---|

| Water | Soluble | [8] [11] |

| Methanol | Soluble | [8] [11] |

| Ethanol | Soluble | [8] [9] |

| Acetone | Slightly soluble | [8] [10] |

| Chloroform | Slightly soluble | [8] [10] |

| Diethyl ether | Practically insoluble | [8] [9] |

The solubility characteristics of ibogaine hydrochloride differ from those of the free base, with the hydrochloride salt showing enhanced water solubility while maintaining solubility in methanol and ethanol [11] [13]. The hydrochloride form demonstrates insolubility in diethyl ether, similar to the free base [11].

The primary source of ibogaine belongs to the family Apocynaceae, a diverse group of flowering plants commonly known as the dogbane family [1] [2] [3]. This family comprises approximately 400 genera and 4,555 species distributed primarily in tropical and subtropical regions worldwide [3]. The Apocynaceae family is characterized by the presence of milky latex, often containing toxic compounds, smooth-margined leaves, and clustered flowers [3].

Table 1: Taxonomic Classification of Tabernanthe iboga

| Kingdom | Plantae |

|---|---|

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Gentianales |

| Family | Apocynaceae |

| Genus | Tabernanthe |

| Species | Tabernanthe iboga |

The genus Tabernanthe is exclusively African and comprises only two recognized species: Tabernanthe iboga and Tabernanthe elliptica [4]. These species are distinguished primarily by their fruit morphology, with Tabernanthe elliptica characterized by prickly fruits similar to Datura species [5] [4]. The genus is closely related to Tabernaemontana, sharing similar botanical characteristics but distinguished by the presence of a disk and the absence of inflexed corolla lobes in bud [4].

Tabernanthe iboga (Primary Source)

Botanical Description

Tabernanthe iboga is a perennial evergreen shrub native to the rainforests of Central Africa [1] [6]. The plant exhibits distinct morphological characteristics that facilitate its identification in natural habitats. The shrub typically grows to a height of 0.5 to 4 meters, with exceptional specimens potentially reaching up to 10 meters under optimal conditions [1] [6]. The trunk is relatively slender, measuring 3 to 10 centimeters in diameter, with smooth bark ranging from pale gray to dark gray in coloration [6].

The branching pattern of Tabernanthe iboga is characteristically dichotomous, with slender, almost vertically erect branches [6]. The bark of mature branches varies from pale brown to dark brown and is distinctively marked with warty gray-brown lenticels [6]. The plant produces a characteristic white latex when cut or damaged, a common feature among Apocynaceae family members [1] [7].

The leaves of Tabernanthe iboga are arranged oppositely along the stem and are subsessile to distinctly petiolate [6]. The leaf blades are elliptical to obovate in shape, measuring small in size with a light to dark green coloration on the upper surface and paler underneath [8] [6]. The leaf surface may be glabrous or pubescent on both sides, particularly along the venation patterns [6].

The inflorescence of Tabernanthe iboga is fragrant and typically loose, containing up to twelve individual flowers [6]. The flowers are small, measuring a few millimeters in length, and are characterized by their white to pink coloration [8] [9]. The corolla forms a small, oval head at the base of the bud and often displays five distinct groups of red, mauve, or purple dots or bands [6]. The flowers are actinomorphic, bisexual, and pentamerous, with the corolla tube being hairy inside and nearly cylindrical, widening at the opening [6].

The fruit of Tabernanthe iboga is a berry that can be either round or oval in shape, turning orange at maturity [1] [8]. Indigenous classifications recognize two distinct fruit forms: the "male" iboga with elongated fruits and the "female" iboga with globular fruits [5] [10]. These morphological variations have led to different vernacular names, with the elongated form called "iboga nome" and the round form called "iboga ny'anto" in the Myene language of Gabon [10].

Geographic Distribution and Habitat

Tabernanthe iboga is endemic to the tropical forests of Central Africa, with its natural range extending across several countries in the region [11] [12]. The species demonstrates a preference for specific ecological niches within its native range, primarily occupying forest understory environments [12].

Table 3: Geographic Distribution of Tabernanthe iboga

| Country/Region | Habitat Type | Primary Distribution | Notes |

|---|---|---|---|

| Gabon | Tropical rainforest | Primary | Most abundant natural populations |

| Democratic Republic of Congo | Rainforest understory | Primary | Native habitat |

| Republic of Congo | Rainforest understory | Primary | Native habitat |

| Cameroon | Tropical forest | Primary | Native habitat |

| Angola | Forest regions | Secondary | Limited distribution |

| Central African Republic | Forest understory | Secondary | Limited distribution |

Gabon represents the epicenter of Tabernanthe iboga distribution, harboring the most prolific natural populations of the species [11]. The plant thrives in the humid tropical forests of Gabon, where it has become deeply integrated into local cultural and spiritual practices. The Democratic Republic of Congo and the Republic of Congo also support significant populations, with the species occupying similar ecological niches in rainforest understory environments [11].

The habitat preferences of Tabernanthe iboga are quite specific, with the species demonstrating a strong affinity for forest understory environments with partial shade conditions [1] [12]. The plant requires moist, well-drained soils and typically grows in areas with 50% shade coverage [5]. It is commonly found in humid tropical forest understories, and occasionally in riverine or swamp forests [12]. The species shows adaptation to various forest types, including gallery forests and seasonally flooded areas [4].

Plant Morphology and Identification

The identification of Tabernanthe iboga in its natural habitat relies on several distinctive morphological features that distinguish it from other Apocynaceae species. The plant's growth habit as a multi-stemmed shrub with dichotomous branching patterns serves as a primary identification characteristic [6]. The presence of opposite leaves with entire margins and the characteristic lenticellate bark provide additional diagnostic features [6].

The root system of Tabernanthe iboga is particularly noteworthy, as it contains the highest concentration of ibogaine alkaloids [1] [13]. The roots are yellow-brown in color and possess a bitter taste, causing a degree of anesthesia in the mouth and systemic numbness of the skin when consumed [1]. The root bark specifically contains the maximum alkaloid concentration, making it the most pharmacologically active part of the plant [13].

The flowering characteristics of Tabernanthe iboga provide reliable identification markers during the reproductive season. The fragrant, loose inflorescences with their distinctive white to pink flowers, often marked with colored dots or bands, are diagnostic features [6]. The flowers are typically small and may be overlooked among the foliage, but their unique coloration patterns and structure are characteristic of the species [9].

The fruit morphology offers another reliable identification criterion, particularly the distinction between the two recognized forms. The orange coloration at maturity, combined with the variable shape (round versus oval), provides clear diagnostic characteristics [8]. The seeds are covered in a fleshy aril and are numerous within each fruit [14].

Secondary Sources (Voacanga africana and Other Apocynaceae)

While Tabernanthe iboga remains the primary source of ibogaine, several other species within the Apocynaceae family serve as secondary sources of iboga-type alkaloids [15] [16]. These alternative sources have gained significance due to sustainability concerns and the limited availability of Tabernanthe iboga in its natural habitat [17].

Voacanga africana represents the most important secondary source of iboga alkaloids, particularly voacangine, which can be semi-synthetically converted to ibogaine [17] [18]. This species is a shrub or tree native to tropical Africa, with a distribution spanning from West Africa to East and Southern Africa [19] [16]. Voacanga africana is characterized by its larger stature compared to Tabernanthe iboga, growing up to 20-25 meters in height in open woodland or light forest environments [14].

The genus Voacanga comprises 13 recognized species distributed across Africa, Southeast Asia, New Guinea, and Australia [16]. The African species, including Voacanga africana, Voacanga bracteata, and Voacanga thouarsii, represent the most significant sources of iboga-type alkaloids [16]. Voacanga africana is distinguished by its acuminate leaves, partly recurved calyx lobes, and obovate or elliptic corolla lobes [14].

The genus Ervatamia (also known as Tabernaemontana) has emerged as another important secondary source of iboga alkaloids [15] [20]. Species such as Ervatamia officinalis from China have been found to contain ibogaine, voacangine, and other related alkaloids [20]. These discoveries have expanded the geographic range of iboga alkaloid-producing plants beyond their traditional African origins [15].

Tabernaemontana species, including Tabernaemontana divaricata, Tabernaemontana corymbosa, and Tabernaemontana peduncularis, have been identified as sources of novel iboga-type alkaloids [15] [21]. These species have contributed to the discovery of new structural variants of iboga alkaloids, providing insights into the biosynthetic diversity within the Apocynaceae family [21].

Table 4: Botanical Characteristics Comparison

| Characteristic | Tabernanthe iboga | Voacanga africana |

|---|---|---|

| Height | 0.5-4 m (up to 10 m) | Up to 20-25 m |

| Trunk diameter | 3-10 cm | Larger |

| Bark color | Pale gray to dark gray | Variable |

| Leaf arrangement | Opposite | Opposite |

| Leaf shape | Elliptical to obovate | Elliptical, acuminate |

| Flower color | White to pink | Creamy or yellow |

| Fruit shape | Round or oval | Paired follicles |

| Fruit color | Orange at maturity | Creamy or yellow |

| Growth habit | Shrub to small tree | Large tree |

Alkaloid Content and Distribution in Plant Tissues

The distribution of ibogaine and related alkaloids within plant tissues varies significantly among different species and plant parts [15] [17]. Understanding this distribution is crucial for optimizing extraction procedures and sustainable harvesting practices.

Table 2: Alkaloid Content Distribution in Iboga-containing Plants

| Plant Species | Plant Part | Alkaloid | Content (% dry weight) | Source |

|---|---|---|---|---|

| Tabernanthe iboga | Root bark | Ibogaine | ~0.3% | Primary source |

| Tabernanthe iboga | Root bark | Total alkaloids | ~1.0% | Primary source |

| Voacanga africana | Root bark | Voacangine | ~0.8-1.7% | Secondary source |

| Voacanga africana | Root bark | Voacamine/Voacamidine | ~3.7% | Secondary source |

| Voacanga africana | Stem bark | Voacangine | ~0.8% | Secondary source |

| Ervatamia officinalis | Whole plant | Ibogaine and related alkaloids | Variable | Secondary source |

| Tabernaemontana species | Various parts | Iboga-type alkaloids | Variable | Secondary source |

In Tabernanthe iboga, the root bark contains the highest concentration of ibogaine, approximately 0.3% of the dry weight [17] [22]. The total alkaloid content in the root bark reaches approximately 1.0%, indicating the presence of multiple related compounds [5]. The concentration of ibogaine in the root bark is significantly higher than in other plant parts, making it the primary target for extraction [13].

Voacanga africana demonstrates a different alkaloid profile, with voacangine being the predominant alkaloid rather than ibogaine [17] [23]. The root bark of Voacanga africana contains voacangine in concentrations ranging from 0.8% to 1.7% of dry weight, significantly higher than the ibogaine content in Tabernanthe iboga [17] [22]. Interestingly, the major alkaloid fraction in Voacanga africana root bark consists of iboga-vobasinyl dimers, including voacamine and voacamidine, which comprise approximately 3.7% of the dry weight [17].

The stem bark of Voacanga africana contains lower concentrations of voacangine, approximately 0.8% of dry weight, compared to the root bark [17]. This tissue-specific distribution pattern suggests that alkaloid biosynthesis and accumulation are more active in root tissues compared to aerial parts [24].

Recent investigations using advanced analytical techniques have revealed the spatial distribution of alkaloids within Voacanga africana seeds [23]. Laser ablation direct analysis in real-time imaging mass spectrometry has shown that alkaloids are primarily localized in the seed endosperm, while fatty acids are concentrated in the embryo [23]. This spatial segregation has important implications for extraction efficiency and processing strategies [23].

Ecological Significance of Ibogaine Production in Plants

The production of ibogaine and related alkaloids in plants serves multiple ecological functions that contribute to plant survival and adaptation strategies [25] [26]. These alkaloids represent secondary metabolites that have evolved as part of complex plant defense mechanisms and ecological interactions.

The biosynthesis of iboga alkaloids involves sophisticated enzymatic pathways that have evolved through natural selection pressures [25] [26]. The evolution of carboxylesterase-like enzymes capable of catalyzing complex cycloaddition reactions demonstrates the remarkable adaptive capacity of plant metabolism [25]. These enzymes have been recruited from common protein families and adapted to produce structurally diverse alkaloids with specific biological activities [25].

The ecological significance of ibogaine production extends beyond simple chemical defense mechanisms. The alkaloids serve as deterrents against herbivorous insects and other potential threats, providing a selective advantage for plants that produce these compounds [27]. The bitter taste and anesthetic properties of ibogaine-containing plant tissues effectively discourage consumption by herbivores, thereby protecting the plant from damage [1].

The spatial distribution of alkaloids within plant tissues reflects the evolutionary optimization of defense strategies [23] [24]. The concentration of alkaloids in root tissues, particularly root bark, suggests that these compounds play a crucial role in protecting the plant's most vital organs [24]. The root system is essential for nutrient uptake and water absorption, making its protection through chemical defense mechanisms particularly important for plant survival [24].

The production of iboga alkaloids also demonstrates the evolutionary relationship between plants and their pollinators or seed dispersers [25]. The complex biosynthetic pathways required for alkaloid production represent a significant metabolic investment, suggesting that these compounds provide substantial ecological benefits [25]. The presence of alkaloids in fruits and seeds may influence seed dispersal patterns and contribute to the plant's reproductive success [11].

Recent research has revealed that the evolution of iboga alkaloid biosynthesis occurred independently in different plant lineages within the Apocynaceae family [25] [26]. This convergent evolution suggests that the production of these alkaloids provides significant adaptive advantages in various ecological contexts [25]. The diversification of alkaloid structures across different species reflects the ongoing evolutionary arms race between plants and their natural enemies [15].

The ecological significance of ibogaine production is further highlighted by the role of animal dispersers in plant distribution [11]. Elephants, which consume iboga fruits, facilitate seed dispersal across Central African forests [11]. The decline in elephant populations due to poaching activities has implications for the natural regeneration and distribution of iboga-producing plants [11]. This interconnection between plant chemistry, animal behavior, and ecosystem dynamics demonstrates the complex ecological relationships that have shaped iboga alkaloid evolution [11].

The environmental factors that influence alkaloid production in plants include light availability, soil conditions, and climatic variables [9]. Plants growing in forest understory environments, where Tabernanthe iboga naturally occurs, may have evolved enhanced alkaloid production as an adaptation to low-light conditions and intense competition for resources [12]. The production of defensive compounds becomes particularly important in environments where physical defenses are limited and chemical deterrents provide the primary protection against threats [9].

Human activities have significantly impacted the ecological dynamics of iboga-producing plants [11]. Unsustainable harvesting practices, driven by increasing global demand for ibogaine, have led to population declines in natural habitats [11]. The over-exploitation of these plants disrupts the natural ecological balance and threatens the long-term survival of species that have evolved complex alkaloid biosynthetic pathways over millions of years [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanism of Action

Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug.

Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties.

The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids.

For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The distribution of the putative anti-addictive substance ibogaine was measured in plasma, brain, kidney, liver and fat after ip and sc administration in rats. One hr after ip dosing (40 mg/kg), drug levels ranged from 106 ng/ml (plasma) to 11,308 ng/g (fat), with significantly higher values after sc administration of the same dose. Drug levels were 10-20 fold lower 12 hr after the same dose. These results suggest that: 1) ibogaine is subject to a substantial "first pass" effect after ip dosing, demonstrated by higher drug levels following the sc route, 2) ibogaine shows a large accumulation in adipose tissue, consistent with its lipophilic nature, and 3) persistence of the drug in fat may contribute to a long duration of action.

/The authors/ report ... the tissue distribution of ibogaine and noribogaine, the main metabolite of ibogaine, in a 48-year-old Caucasian male, with a history of drug abuse, found dead at his home after a poisoning involving the ingestion of root bark from the shrub Tabernanthe iboga. Ibogaine and noribogaine were quantified in tissues and fluids using a fully validated liquid chromatography-electrospray mass spectrometry method. Apart from cardiac tissue, ibogaine and noribogaine were identified in all matrices investigated. The highest concentrations were found in spleen, liver, brain, and lung. The tissue/subclavian blood concentration ratios averaged 1.78, 3.75, 1.16, and 4.64 for ibogaine and 0.83, 2.43, 0.90, and 2.69 for noribogaine for spleen, liver, brain, and lung, respectively. Very low concentrations of the two drugs were found in the prostatic tissue. Both ibogaine and noribogaine are secreted in the bile and cross the blood-brain barrier. Four other compounds were detected in most of the studied matrices. One of them was identified as ibogamine. Unfortunately, /the authors/ were not able to positively identify the other three compounds because of the unavailability of reference substances. Two of them could possibly be attributed to the following oxidation products: iboluteine and desmethoxyiboluteine. The third compound could be ibogaline.

Metabolism Metabolites

/The authors/ report ... the tissue distribution of ibogaine and noribogaine, the main metabolite of ibogaine, in a 48-year-old Caucasian male, with a history of drug abuse, found dead at his home after a poisoning involving the ingestion of root bark from the shrub Tabernanthe iboga. Ibogaine and noribogaine were quantified in tissues and fluids using a fully validated liquid chromatography-electrospray mass spectrometry method. Apart from cardiac tissue, ibogaine and noribogaine were identified in all matrices investigated. The highest concentrations were found in spleen, liver, brain, and lung. The tissue/subclavian blood concentration ratios averaged 1.78, 3.75, 1.16, and 4.64 for ibogaine and 0.83, 2.43, 0.90, and 2.69 for noribogaine for spleen, liver, brain, and lung, respectively. Very low concentrations of the two drugs were found in the prostatic tissue. Both ibogaine and noribogaine are secreted in the bile and cross the blood-brain barrier. Four other compounds were detected in most of the studied matrices. One of them was identified as ibogamine. Unfortunately, /the authors/ were not able to positively identify the other three compounds because of the unavailability of reference substances. Two of them could possibly be attributed to the following oxidation products: iboluteine and desmethoxyiboluteine. The third compound could be ibogaline.

Associated Chemicals

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

... The aim of the presented study was the development and full validation of a method for their detection in human urine and plasma and their quantification in human plasma. The liquid chromatography-linear ion trap mass spectrometry method presented covered 37 tryptamines as well as five beta-carbolines, ibogaine, and yohimbine. Compounds were analyzed after protein precipitation of urine or fast liquid-liquid extraction of plasma using an LXQ linear ion trap coupled to an Accela ultra ultra high-performance liquid chromatography system. Data mining was performed via information-dependent acquisition or targeted product ion scan mode with positive electrospray ionization. The assay was selective for all tested substances with limits of detection in urine between 10 and 100 ng/mL and in plasma between 1 and 100 ng/mL. A validated quantification in plasma according to international recommendation could be demonstrated for 33 out of 44 analytes.

A liquid chromatography/electrospray ionization mass spectrometry (LC-ESI-MS) method was developed for the first time for the determination of ibogaine and noribogaine in human plasma and whole blood. The method involved solid phase extraction of the compounds and the internal standard (fluorescein) from the two matrices using OasisHLB columns. LC separation was performed on a Zorbax eclipse XD8 C8 column (5 microm) with a mobile phase of acetonitrile containing 0.02% (v/v) trimethylamine and 2mM ammonium formate buffer. MS data were acquired in single ion monitoring mode at m/z 311.2, 297.2 and 332.5 for ibogaine, noribogaine and fluorescein, respectively. The drug/internal standard peak area ratios were linked via a quadratic relationship to plasma (0.89-179 microg/l for ibogaine; 1-200 microg/l for noribogaine) and to whole blood concentrations (1.78-358 microg/kg for ibogaine; 2-400 microg/kg for noribogaine). Precision ranged from 4.5 to 13% and accuracy was 89-102%. Dilution of the samples had no influence on the performance of the method. Extraction recoveries were > or =94% in plasma and > or =57% in whole blood. The lower limits of quantitation were 0.89 microg/l for ibogaine and 1 microg/l for noribogaine in plasma, and 1.78 microg/kg for ibogaine and 2 microg/kg for noribogaine in whole blood. In frozen plasma samples, the two drugs were stable for at least 1 year. In blood, ibogaine and noribogaine were stable for 4h at 4 degrees C and 20 degrees C and 2 months at -20 degrees C. The method was successfully used for the analysis of a poisoning involving Tabernanthe iboga root.